molecular formula C15H11FN2O3S B5717034 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5717034
M. Wt: 318.3 g/mol
InChI Key: DXFDHKFPMGKBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as FFACT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's mechanism of action involves binding to and inhibiting the activity of certain enzymes, particularly those involved in the regulation of cell growth and inflammation. Specifically, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both of which play important roles in cancer growth and inflammation.
Biochemical and Physiological Effects
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection against neurodegenerative diseases. In cancer cells, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid induces apoptosis by activating certain signaling pathways and inhibiting the activity of HDACs. Inflammation is reduced by 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that contribute to inflammation. 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's neuroprotective effects are thought to be due to its ability to inhibit the activity of HDACs, which can lead to changes in gene expression that protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, one limitation of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid analogs with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid for therapeutic use. Finally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid's potential use in combination with other drugs or therapies should be explored, as it may have synergistic effects with other treatments.

Synthesis Methods

3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to form a thiourea compound, which is subsequently reacted with 3-aminobenzoic acid to form 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid.

Scientific Research Applications

3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. Additionally, 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has shown promise in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c16-11-6-4-9(5-7-11)13(19)18-15(22)17-12-3-1-2-10(8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDHKFPMGKBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

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